molecular formula C13H11ClN2O3 B6415167 6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid CAS No. 1261938-97-9

6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid

Cat. No.: B6415167
CAS No.: 1261938-97-9
M. Wt: 278.69 g/mol
InChI Key: FTHXIIZCTNDFNV-UHFFFAOYSA-N
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Description

6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted methoxyphenyl group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted picolinic acid derivatives.

Scientific Research Applications

6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinic acid derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-amino-3-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-10-4-2-7(14)6-9(10)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHXIIZCTNDFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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